5-Methyl-5,6-dihydropteroylglutamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15623-13-9 |
|---|---|
Molecular Formula |
C20H21N7O6-2 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,9,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/p-2/t9?,12-/m0/s1 |
InChI Key |
FMNVDMRUKQPXQP-ACGXKRRESA-L |
SMILES |
CC1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
CC1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CC1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Synonyms |
5-methyl-5,6-dihydropteroylglutamic acid |
Origin of Product |
United States |
Biochemical Pathways and Transformations of 5 Methyl 5,6 Dihydropteroylglutamic Acid
Assimilation into Cellular Folate Pools
5-Methyl-5,6-dihydropteroylglutamic acid is recognized and incorporated into the cellular folate pool, the collective reserve of various folate forms within cells. However, its assimilation is not without challenges, as it can be significantly broken down during its passage through the gut. Once it enters circulation, it undergoes renal processing, where it is subject to net reabsorption through a dual-component transport system in the kidneys. This system includes a high-capacity, nonsaturable component and a low-capacity, saturable one. A portion of the reabsorbed compound is then metabolized within the kidney to other folate forms, which can subsequently be secreted back into the urine nih.gov.
Enzymatic Reductions and Conversion to Other Folate Forms
The conversion of this compound into a biologically active state is a critical step in its metabolic pathway, primarily involving enzymatic reduction to tetrahydrofolate derivatives. Ascorbic acid plays a significant supportive role in these processes.
Reduction to Tetrahydrofolate Derivatives
The key enzyme responsible for the reduction of dihydrofolate forms to their active tetrahydrofolate counterparts is dihydrofolate reductase (DHFR) bmrb.ioresearchgate.net. This enzyme catalyzes the conversion of dihydrofolic acid to tetrahydrofolic acid, utilizing NADPH as an electron donor montclair.eduscbt.com. It is understood that this compound, as a dihydrofolate derivative, would similarly serve as a substrate for DHFR, which reduces it to a 5-methyltetrahydrofolate form. The general mechanism involves the transfer of a hydride ion from NADPH to the pteridine (B1203161) ring of the dihydrofolate substrate scbt.com. While the substrate specificity of DHFR has been considered narrow, some studies have shown that certain unconjugated dihydropterins can act as effective substrates for the bovine liver enzyme nih.gov.
Role of Ascorbic Acid in Conversion Processes
Ascorbic acid (Vitamin C) plays a crucial role in folate metabolism, primarily by protecting the labile, reduced forms of folate from oxidative degradation nih.govresearchgate.net. Its antioxidant properties help maintain the integrity of tetrahydrofolate derivatives. Studies have shown that ascorbic acid can facilitate the reductive steps in the conversion of 10-formyl-THF to 5-methyl-THF nih.govresearchgate.net. Treatment of cells with ascorbic acid has been observed to increase the concentrations of folic acid and 5-methyl-tetrahydrofolate nih.govresearchgate.net. This suggests that ascorbic acid acts as a reductant, helping to preserve the reduced state of folate coenzymes and thereby supporting the enzymatic reactions involved in their interconversion libretexts.orgwikipedia.org. The concurrent administration of ascorbic acid with [6S]-5-methyltetrahydrofolic acid has been shown to significantly improve the serum folate response researchgate.net.
Catabolism and Scission of the Tetrahydrofolate Moiety
The breakdown of the tetrahydrofolate structure, a process known as catabolism, is a key aspect of folate turnover. This process involves the cleavage of the C9-N10 bond within the folate molecule, resulting in the formation of a pterin (B48896) derivative and p-aminobenzoylglutamate (pABG). This scission can occur through nonenzymatic oxidative degradation researchgate.net. Research has identified an enzyme in rat liver, which was later found to be ferritin, that can catalyze the oxidative catabolism of 5-formyltetrahydrofolate to pABG and a pterin derivative researchgate.netnih.gov. It is plausible that a similar enzymatic mechanism is involved in the catabolism of other tetrahydrofolate derivatives. The resulting pABG is a known urinary metabolite of folic acid, which is often further metabolized by acetylation to form N-acetyl-p-aminobenzoylglutamate before excretion researchgate.netnih.gov.
Metabolic Fate of the Methyl Group
The single methyl group attached to the 5-position of the pteridine ring is of paramount importance in one-carbon metabolism. Its primary fate is its transfer to other molecules, a process essential for numerous biosynthetic and regulatory pathways.
Incorporation into Non-Folate Compounds (e.g., Methionine, Creatine)
After the reduction of this compound to its tetrahydrofolate form, the methyl group is transferred to homocysteine to form the essential amino acid methionine youtube.comyoutube.com. This reaction is catalyzed by the vitamin B12-dependent enzyme methionine synthase athenslab.grmdpi.com. The regeneration of methionine is critical as it is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions in the body nih.gov.
A significant portion of the body's SAM is utilized in the synthesis of creatine (B1669601), a compound vital for energy storage in muscle and brain tissue. The methylation of guanidinoacetate to form creatine is a major consumer of SAM-derived methyl groups nih.govnih.gov. Therefore, the methyl group from this compound is ultimately incorporated into creatine, highlighting the interconnectedness of folate metabolism with amino acid and energy metabolism nih.gov.
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 5-methyltetrahydrofolate | 5-MTHF |
| Tetrahydrofolate | THF |
| Dihydrofolate reductase | DHFR |
| Nicotinamide adenine (B156593) dinucleotide phosphate | NADPH |
| Ascorbic Acid | Vitamin C |
| 10-formyl-tetrahydrofolate | 10-formyl-THF |
| p-aminobenzoylglutamate | pABG |
| N-acetyl-p-aminobenzoylglutamate | |
| Homocysteine | |
| Methionine | |
| Methionine synthase | |
| S-adenosylmethionine | SAM |
| Guanidinoacetate | |
| Creatine | |
| Folic Acid | |
| [6S]-5-methyltetrahydrofolic acid |
Absence of Methyl Group Oxidation to Other Folate Types
Scientific investigations into the metabolic fate of this compound and its fully reduced form, 5-methyltetrahydrofolate (5-CH3-H4PteGlu), have revealed a notable characteristic: the methyl group is not oxidized to generate other one-carbon folate derivatives. nih.govnih.gov This finding is significant as it delineates a specific and unidirectional role for this particular folate vitamer in one-carbon metabolism.
In studies conducted on the metabolism of radiolabelled 5-methyltetrahydrofolate, no evidence was found to suggest that the methyl group undergoes oxidation to form other types of folate, such as formyl folates. nih.govnih.gov Instead, the methyl group is primarily utilized in the methylation of homocysteine to form methionine, a critical reaction for various physiological processes. nih.govnih.gov The tetrahydrofolate moiety that remains after this methyl group transfer is then capable of being metabolized in a manner similar to folic acid, participating in the formation of formyl folates and tissue polyglutamates. nih.govnih.gov
This metabolic stability of the methyl group on this compound underscores its primary function as a methyl donor. The lack of a biochemical pathway for its oxidation into other one-carbon units suggests a tightly regulated system for folate-mediated one-carbon transfers, where the entry of one-carbon units at different oxidation states is controlled through specific enzymatic reactions.
The following table summarizes the key findings regarding the metabolic fate of the methyl group of this compound:
| Feature | Observation | Implication |
| Methyl Group Fate | The methyl group is transferred to other molecules, such as in the conversion of homocysteine to methionine. nih.govnih.gov | Primarily functions as a methyl donor. |
| Oxidation Status | No evidence of oxidation to other one-carbon folate forms (e.g., formyl folates) has been observed. nih.govnih.gov | The role of this compound is specialized and not a general precursor for other folate one-carbon units. |
| Tetrahydrofolate Moiety | After donating the methyl group, the resulting tetrahydrofolate can be metabolized to form other folate types. nih.govnih.gov | The core folate structure is recycled within the folate pool. |
Interactions with Key Enzymes and Coenzymes in Folate Biology
Enzymatic Reductions of Dihydrofolates (e.g., Dihydrofolate Reductase interactions)
5-Methyl-5,6-dihydropteroylglutamic acid, as a dihydrofolate derivative, is a substrate for the crucial enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com This reduction is a vital step for the regeneration of the active form of folate, which can then participate in various metabolic reactions.
The interaction between this compound and DHFR is significant because the conversion to a tetrahydrofolate form is necessary for its full biological activity. Research on the metabolism of 5-methyltetrahydrofolate (5-MTHF), a closely related and the most biologically active form of folate, indicates that its oxidation can lead to the formation of dihydrofolate derivatives. nih.govnih.gov These derivatives must be reduced by DHFR to re-enter the folate cycle.
The enzymatic reduction of this compound by DHFR can be summarized as follows:
Enzymatic Reaction: this compound + NADPH + H⁺ 5-Methyl-5,6,7,8-tetrahydropteroylglutamic acid (5-MTHF) + NADP⁺
This reaction highlights the essential role of DHFR in maintaining the pool of active folates. The efficiency of this reduction can be influenced by various factors, including the presence of DHFR inhibitors like the drug methotrexate (B535133), which would block the regeneration of active folates. nih.gov
Key Enzymes in Folate Reduction
| Enzyme | Substrate(s) | Product(s) | Function |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF), this compound, Folic Acid | Tetrahydrofolate (THF), 5-Methyltetrahydrofolate (5-MTHF) | Catalyzes the reduction of dihydrofolates to their active tetrahydrofolate forms. mdpi.com |
Relationships with One-Carbon Metabolism Enzymes
Once reduced to its tetrahydrofolate form (5-MTHF), the molecule is a central player in one-carbon metabolism. nih.gov One-carbon metabolism is a set of chemical reactions that transfer one-carbon units (e.g., methyl, methylene (B1212753), formyl groups) for the biosynthesis of essential molecules.
The primary role of 5-MTHF is to donate its methyl group in a reaction catalyzed by methionine synthase (MTR). mdpi.comnih.gov This reaction is fundamental for the remethylation of homocysteine to methionine.
Key One-Carbon Metabolism Reaction: 5-Methyltetrahydrofolate + Homocysteine Tetrahydrofolate + Methionine
This process links folate metabolism directly with the methionine cycle. The regenerated THF can then be converted to other folate coenzymes, such as 5,10-methylenetetrahydrofolate, which is required for the synthesis of thymidylate, a precursor for DNA synthesis. nih.gov
The assimilation of 5-Methyl-5,6-dihydropteroylglutamate into the folate pool, as observed in rat studies, underscores its potential to contribute to these one-carbon transfer reactions after its conversion. nih.govnih.gov However, its breakdown in the gut suggests that its systemic availability may be limited compared to more stable forms of folate. nih.govnih.gov
Enzymes in One-Carbon Metabolism Interacting with Folate Derivatives
| Enzyme | Folate Substrate/Product | Metabolic Pathway | Significance |
|---|---|---|---|
| Methionine Synthase (MTR) | 5-Methyltetrahydrofolate (product of this compound reduction) | Methionine Cycle | Regenerates methionine from homocysteine, linking folate and methionine metabolism. mdpi.comnih.gov |
| Methylenetetrahydrofolate Reductase (MTHFR) | Produces 5-Methyltetrahydrofolate | Folate Cycle | A key regulatory enzyme in the distribution of one-carbon units between DNA synthesis and methylation. nih.gov |
Implications for Cellular Methylation Processes
The donation of a methyl group from 5-MTHF to form methionine has profound implications for cellular methylation. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. nih.govnih.govnih.gov
The Methionine Cycle and SAM Production:
Methionine is converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).
SAM donates its methyl group to various substrates (DNA, RNA, proteins, lipids) in reactions catalyzed by methyltransferases, forming S-adenosylhomocysteine (SAH) .
SAH is hydrolyzed to homocysteine .
Homocysteine is remethylated to methionine , utilizing a methyl group from 5-MTHF.
Therefore, the availability of this compound, following its reduction to 5-MTHF, directly supports the regeneration of methionine and, consequently, the production of SAM. researchgate.net This is critical for maintaining cellular methylation patterns, which are essential for:
Epigenetic Regulation: DNA methylation is a key epigenetic mechanism that controls gene expression without altering the DNA sequence. nih.gov
Protein Function: Methylation of proteins can modify their activity, localization, and interactions.
Neurotransmitter Synthesis: The synthesis of several neurotransmitters is dependent on methylation reactions.
Disruptions in the supply of methyl groups from the folate pathway can lead to an accumulation of homocysteine and a decrease in SAM levels, which has been associated with various pathological conditions. nih.gov The ability of 5-Methyl-5,6-dihydropteroylglutamate to be assimilated into the folate pool suggests it can contribute to the maintenance of these crucial methylation processes. nih.gov
Analytical and Methodological Approaches for Studying 5 Methyl 5,6 Dihydropteroylglutamic Acid
Application of Radiolabeled Compounds in Metabolic Tracing
The use of radiolabeled compounds is a cornerstone in the elucidation of the metabolic pathways of folates, including 5-Methyl-5,6-dihydropteroylglutamic acid. By introducing a radioactive isotope into the molecule, researchers can trace its absorption, distribution, metabolism, and excretion within an organism.
The synthesis of radiolabeled folates, such as those incorporating Carbon-14 (¹⁴C), allows for detailed metabolic fate studies. For instance, ¹⁴C-labeled 6-(S)-5-methyltetrahydrofolic acid has been synthesized for in vivo human metabolic studies to determine its bioavailability and to quantify total folate metabolism. batstate-u.edu.ph While this study focused on the tetrahydro- form, the established methodologies for radiolabeling and tracing are directly applicable to studying the metabolic journey of this compound.
Metabolic and distribution studies with other radiolabeled compounds, such as ¹⁸F-5-fluorouracil, have demonstrated the power of these techniques in tracking the presence of a substance and its metabolites in various tissues and fluids, including the liver, urinary bladder, bile, and blood. nih.gov Similar approaches using radiolabeled this compound would provide invaluable data on its tissue distribution and clearance rates.
Table 1: Key Findings from Metabolic Tracing Studies of Related Folates
| Compound Studied | Key Finding | Implication for this compound |
| Radiolabelled 5-methyltetrahydropteroylglutamate | Assimilated into the folate pool, but substantially broken down in the gut. nih.gov | Suggests that this compound is metabolically active but may have lower bioavailability than other folate forms. |
| ¹⁴C-labeled 6-(S)-5-methyltetrahydrofolic acid | Synthesized for human metabolic studies to quantify folate utilization. batstate-u.edu.ph | The techniques for synthesis and tracing can be applied to understand the metabolic fate of this compound. |
| ¹⁸F-5-fluorouracil | Demonstrated tissue distribution and metabolite identification in various biological fluids. nih.gov | Provides a methodological framework for detailed pharmacokinetic studies of radiolabeled this compound. |
Chromatographic and Spectrometric Methods for Detection (e.g., LC-MS)
The accurate detection and quantification of this compound in complex biological matrices rely on powerful analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.
Several studies have developed and validated LC-MS/MS methods for the simultaneous determination of various folate derivatives, including folic acid and 5-methyltetrahydrofolic acid, in human plasma. nih.gov These methods often employ a reversed-phase C18 column for chromatographic separation and electrospray ionization (ESI) in the positive ion mode for detection. nih.govbevital.no Given that 5-methyltetrahydrofolate can be oxidized to 5-methyl-5,6-dihydrofolate under mild conditions, these established LC-MS/MS methodologies can be adapted for the analysis of this compound. bevital.no
The separation of 5-methyltetrahydrofolic acid from its degradation products has been achieved using specialized columns, demonstrating the capability of HPLC to resolve closely related folate structures. sielc.com The mass spectrometer identifies compounds based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of specificity. For instance, a common fragmentation pathway for many folates involves the loss of the glutamate (B1630785) group, which can be used as a characteristic transition for detection in multiple reaction monitoring (MRM) mode. bevital.no
Table 2: Typical Parameters for LC-MS/MS Analysis of Folates
| Parameter | Typical Setting/Value | Rationale |
| Chromatography | ||
| Column | Reversed-phase C18 or similar | Provides good separation of polar folate compounds. |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and an acidic aqueous buffer (e.g., formic acid) | Allows for the elution of a range of compounds with varying polarities. nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides a better response for folate compounds. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.gov |
| Common Fragmentation | Loss of the glutamate moiety | A characteristic fragmentation pattern for many folate derivatives. bevital.no |
Microbiological Assay Techniques and Compound Activity Assessment
Microbiological assays are a classic and still widely used method for determining the biological activity of folates. These assays rely on the growth of microorganisms, such as Lactobacillus casei, that have an absolute requirement for folate for their proliferation. The extent of bacterial growth is proportional to the amount of bioavailable folate in the sample.
Lactobacillus casei is a well-established organism for the microbiological assay of folic acid and its derivatives. nih.gov The growth response of this bacterium to different folate forms can be measured, typically by turbidimetry (nephelometry), over a specific incubation period. nih.gov Studies have investigated the growth response of Lactobacillus casei to 5-methyl-tetrahydrofolic acid, providing a basis for its quantification. nih.gov Given that this compound is a closely related and metabolically active folate, it is expected to support the growth of Lactobacillus casei.
The conditions of the assay, such as pH and the concentration range of the folate standard, are critical for obtaining accurate and reproducible results. Research has shown that the growth response of Lactobacillus casei to 5-methyl-tetrahydrofolic acid can be influenced by these parameters. nih.gov Therefore, careful optimization and validation are necessary when applying this method to quantify this compound.
Table 3: Comparison of Growth Response of Lactobacillus casei to Different Folates (Hypothetical Data Based on Known Principles)
| Folate Compound | Concentration Range (ng/10 mL) | Relative Growth Response (%) |
| Folic Acid | 0 - 8 | 100 |
| 5-Methyltetrahydrofolic Acid | 0 - 8 | 80-100 (pH dependent) nih.gov |
| This compound | 0 - 8 | Expected to be similar to 5-Methyltetrahydrofolic Acid |
This table presents hypothetical data for this compound based on the known activity of related folate compounds in microbiological assays.
Comparative Biochemical Analysis of 5 Methyl 5,6 Dihydropteroylglutamic Acid
Distinction from 5-Methyltetrahydrofolic Acid
5-Methyl-5,6-dihydropteroylglutamic acid and 5-methyltetrahydrofolic acid (5-MTHF) are structurally similar, with the core difference lying in the reduction state of the pteridine (B1203161) ring. This seemingly minor structural variance leads to significant differences in their chemical properties and biological roles.
5-MTHF is the most biologically active form of folate in the body, acting as a critical methyl group donor for the conversion of homocysteine to methionine. nih.gov Its pteridine ring is fully reduced at positions 5, 6, 7, and 8, making it a tetrahydrofolate. In contrast, this compound possesses a pteridine ring that is only partially reduced, specifically at the 5 and 6 positions, classifying it as a dihydrofolate.
This difference in hydrogenation affects the three-dimensional structure and electron distribution of the molecule, which in turn influences its stability and interaction with enzymes. The tetrahydro- form is essential for donating the methyl group in the methionine synthase reaction, a function that the dihydro- form cannot directly perform.
Table 1: Structural and Functional Comparison
| Feature | This compound | 5-Methyltetrahydrofolic Acid (5-MTHF) |
| Pteridine Ring | Partially reduced (dihydro-) | Fully reduced (tetrahydro-) |
| Primary Function | Likely an intermediate in folate metabolism | Primary methyl donor in one-carbon metabolism |
| Enzymatic Cofactor | Not a direct cofactor for major one-carbon transfer reactions | Essential cofactor for methionine synthase |
| Metabolic State | Less metabolically active form | Most biologically active form of folate |
Comparison with Folic Acid and Other Dihydrofolates in Metabolic Pathways
The metabolic journey of folates from the synthetic form, folic acid, to the active 5-MTHF involves a series of reduction steps. Folic acid must first be reduced to dihydrofolic acid (DHF) and then to tetrahydrofolic acid (THF) by the enzyme dihydrofolate reductase (DHFR). wikipedia.orgmdpi.com THF can then be converted to various one-carbon derivatives, including 5,10-methylenetetrahydrofolate, which is subsequently reduced by methylenetetrahydrofolate reductase (MTHFR) to form 5-MTHF. nih.gov
This compound, as a dihydrofolate, exists at an intermediate reduction state between folic acid and THF. Its precise role in these pathways is not as well-defined as that of DHF. It is plausible that this compound could be formed through the oxidation of 5-MTHF or as a metabolic intermediate. Research in rats has indicated that 5-Methyl-5,6-dihydropteroylglutamate can be assimilated into the folate pool, suggesting it can be further metabolized, but it is also subject to significant breakdown by gut microflora. nih.gov
Compared to DHF, which is a primary substrate for DHFR, the affinity of DHFR for a 5-methylated dihydrofolate is not well-characterized. The presence of the methyl group at the N5 position could potentially influence its binding to the active site of DHFR. Other dihydrofolate compounds, such as 10-formyldihydrofolate, have been identified in cells treated with methotrexate (B535133) (a DHFR inhibitor) and have been shown to interact with other folate-dependent enzymes. nih.gov
Table 2: Role in Metabolic Pathways
| Compound | Precursor(s) | Product(s) | Key Enzyme(s) |
| Folic Acid | Synthetic form | Dihydrofolic Acid | Dihydrofolate Reductase (DHFR) |
| Dihydrofolic Acid (DHF) | Folic Acid, 5,10-Methylene-THF | Tetrahydrofolic Acid (THF) | Dihydrofolate Reductase (DHFR) |
| This compound | Potentially 5-MTHF (oxidation) | Potentially THF (reduction) | Not well-defined |
| 5-Methyltetrahydrofolic Acid (5-MTHF) | 5,10-Methylene-THF | Tetrahydrofolic Acid (THF) | Methionine Synthase |
Stereochemical Considerations and Biological Relevance of Epimers (e.g., C-6 epimers)
The reduction of the pteridine ring in folate molecules introduces a chiral center at the C-6 carbon atom. This results in the possibility of two stereoisomers, or epimers: (6S) and (6R). In natural biological systems, the (6S)-isomer of tetrahydrofolates is the biologically active form. nih.gov The (6R)-isomer is generally considered to be metabolically inactive and may even inhibit some folate-dependent enzymes. nih.gov
For this compound, the same stereochemical principles apply. The spatial arrangement of the substituents around the C-6 carbon would result in (6S)- and (6R)-epimers. While direct studies on the biological relevance of the epimers of this compound are limited, it is highly probable that, consistent with other folates, the (6S)-isomer is the form that would be recognized by and interact with enzymes in the folate metabolic pathways.
The separation and analysis of these epimers are crucial for understanding the true biological activity of any folate preparation. In studies involving synthetic folates, it is often the case that a mixture of diastereoisomers is produced, and the biological effects observed may be attributed primarily to the (6S)-form.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing 5-methyl-5,6-dihydropteroylglutamic acid?
- Methodology : Synthesis typically involves reducing 5-methyltetrahydrofolate (5-MTHF) under controlled oxidative conditions (e.g., oxygen exposure). Characterization requires UV-vis spectroscopy (λ~285–300 nm) to confirm purity and structural integrity . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for verifying stereochemistry and detecting degradation products like 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) .
- Key Challenge : Avoid over-oxidation, which can lead to pyrazino-s-triazine derivatives under harsh conditions (e.g., hydrogen peroxide) .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store lyophilized powder at −20°C in inert, oxygen-free environments. For aqueous solutions, use degassed buffers and minimize light exposure to prevent oxidation to 5-methyl-5,8-dihydrofolate .
- Data Note : Stability assays show >90% integrity after 24 hours at 4°C in pH 7.4 buffers, but degradation accelerates at room temperature .
Q. What assay methods are most reliable for quantifying this compound in biological matrices?
- Approach : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred for specificity, especially in serum/plasma, where 5-methyltetrahydrofolate (5mTHF) dominates . UV-vis (≥88% purity) suffices for in vitro studies but may conflate oxidized derivatives .
Advanced Research Questions
Q. How do polyglutamyl chain lengths (e.g., di-γ-L-glutamate vs. penta-γ-L-glutamate) affect the compound’s bioavailability and enzymatic interactions?
- Experimental Design : Compare cellular uptake using radiolabeled analogs (e.g., H-5-methyl-THF-glutamate) in folate receptor-expressing cell lines. Enzymatic assays with γ-glutamyl hydrolase (GGH) can quantify hydrolysis rates .
- Contradiction Alert : Longer polyglutamyl chains enhance intracellular retention but reduce membrane permeability, conflicting with studies suggesting improved transport via proton-coupled folate transporters (PCFT) .
Q. What mechanisms underlie the oxidation of 5mTHF to 5-methyl-5,6-dihydrofolate, and how does this impact metabolic studies?
- Mechanistic Insight : Mild oxidation (ambient O) converts 5mTHF to 5-methyl-5,6-dihydrofolate, a reversible process. Severe oxidation (HO) generates hmTHF, which irreversibly disrupts one-carbon metabolism .
- Methodological Tip : Use anaerobic chambers for kinetic studies and electron paramagnetic resonance (EPR) to track radical intermediates .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Analysis Framework :
Source Variability : Compare commercial suppliers (e.g., Schirck’s Laboratories vs. Sigma-Aldrich) for purity differences (≥88% vs. ≥90%) .
Assay Conditions : Normalize data to redox status (e.g., glutathione levels) and buffer composition (e.g., ascorbate inclusion) .
Species-Specific Metabolism : Rodent vs. human folate receptor affinity varies, affecting in vivo extrapolation .
Q. What advanced analytical techniques are needed to distinguish this compound from its stereoisomers and degradation products?
- Solutions :
- Chiral HPLC : Resolves 6S vs. 6R diastereomers using cellulose-based columns .
- High-Resolution MS : Identifies hmTHF (m/z 503.1505) and pyrazino-s-triazine derivatives (m/z 489.1382) .
- X-ray crystallography : Confirms calcium salt crystal structure for stability studies .
Data Interpretation & Best Practices
- Cross-Validation : Always corroborate UV-vis results with LC-MS/MS to avoid false positives from oxidized analogs .
- Storage Recommendations : Pre-formulate calcium salts for long-term stability in supplements, but note this may alter pharmacokinetics in experimental models .
- Ethical Reporting : Disclose polyglutamyl chain lengths and stereochemical purity in publications to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
